4-Deacetyl-4-propionyl Cabazitaxel
Description
Properties
Molecular Formula |
C₄₆H₅₉NO₁₄ |
|---|---|
Molecular Weight |
849.96 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Deacetyl-4-propionyl Cabazitaxel with structurally and therapeutically related compounds, focusing on molecular properties, clinical efficacy, and resistance profiles.
Structural and Functional Comparison
- However, its biological activity remains uncharacterized in the provided evidence. Cabazitaxel is distinguished from docetaxel by its acetylated 7- and 10-positions, conferring resistance to P-glycoprotein-mediated efflux and improved blood-brain barrier penetration .
Clinical Efficacy and Resistance
Cabazitaxel vs. ARATs (e.g., Abiraterone) :
- In third-line mCRPC therapy, cabazitaxel demonstrated superior real-world effectiveness compared to a second alternative ARAT (median time to treatment failure: 109 vs. 58 days; HR = 0.339) .
- Abiraterone, an ARAT, prolonged median overall survival to 14.8 months vs. 10.9 months with placebo in docetaxel-pretreated patients .
Cabazitaxel vs. Docetaxel :
- Cabazitaxel is reserved for docetaxel-resistant mCRPC due to its unique resistance profile. Resistance mechanisms for both taxanes remain poorly understood but may involve tubulin isoform expression or drug efflux pathways .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-Deacetyl-4-propionyl Cabazitaxel, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis involves modifying cabazitaxel’s side chains. A representative method includes refluxing intermediates (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with substituted benzaldehydes in absolute ethanol and glacial acetic acid. Optimizing solvent purity, reaction time (e.g., 4-hour reflux), and stoichiometric ratios (e.g., 0.001 mol equivalents) can enhance yield. Post-reaction steps like vacuum evaporation and filtration are critical for isolating the product . Characterization via HPLC or LC-MS ensures structural fidelity .
Q. How does this compound differ structurally from cabazitaxel, and what implications does this have for its pharmacokinetics?
- Methodological Answer : The compound replaces cabazitaxel’s acetyl group at the C4 position with a propionyl moiety (C₃H₅O), altering lipophilicity and metabolic stability. Comparative pharmacokinetic studies in hepatic-impaired models show that hepatic metabolism (via CYP3A4/5) remains a primary clearance route. Researchers should monitor plasma AUC and Cmax using validated LC-MS methods to assess bioavailability changes .
Q. What analytical techniques are recommended for quantifying impurities in this compound during formulation studies?
- Methodological Answer : Reverse-phase liquid chromatography (RP-LC) with UV detection (e.g., 230 nm) is validated for impurity profiling. Linear calibration curves (0.05–1.13% for cabazitaxel analogs) and response factors for related substances (e.g., deacetylated byproducts) ensure precision. Forced degradation studies (heat, UV, oxidative stress) help identify stability-linked impurities .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating synergistic effects between this compound and FABP5 inhibitors in taxane-resistant prostate cancer models?
- Methodological Answer : Use combination index (CI) analysis across dose matrices (e.g., 0.1–10 nM cabazitaxel + 5–50 µM FABP5 inhibitors). In vitro models (PC3, DU-145 cells) pre-treated with docetaxel to induce resistance are ideal. Measure IC50 shifts via MTT assays and validate synergy with Chou-Talalay plots. In vivo, xenograft models with serial PSA monitoring can confirm efficacy .
Q. How do hepatic impairment and CYP polymorphisms influence the safety profile of this compound in clinical trials?
- Methodological Answer : Phase I dose-escalation studies in hepatically impaired patients (Child-Pugh B/C) should prioritize PK parameters (AUC, t1/2). Adjust dosing based on bilirubin levels (e.g., reduce by 25% if >1.5× ULN). Genotype CYP3A4/5 variants (e.g., CYP3A5 non-expressors) to predict metabolic variability. Monitor neutropenia and gastrointestinal toxicity via CTCAE v5.0 criteria .
Q. What biomarkers predict treatment discontinuation or resistance to this compound in metastatic CRPC patients?
- Methodological Answer : Retrospective analysis of baseline characteristics (e.g., hemoglobin <10 g/dL, albumin <3.5 g/dL, LDH >250 U/L) correlates with early discontinuation. Multivariate logistic regression identifies predictive factors (PS ≥2, alkaline phosphatase >120 U/L). For resistance, assess βIII-tubulin isoform overexpression via IHC or RNA-seq in pre-treatment biopsies .
Q. What mechanisms underlie this compound’s anti-angiogenic effects in glioma models, and how can these be leveraged in combinatorial therapies?
- Methodological Answer : In vitro, cabazitaxel disrupts F-actin cytoskeleton dynamics (IC50 = 1 nM) and inhibits VEGF-driven endothelial tube formation. Ex vivo vascularized organoid glioma models (VOGiM) show reduced microvessel density post-treatment. Combine with bevacizumab or tyrosine kinase inhibitors (e.g., sunitinib) to enhance anti-angiogenic efficacy. Validate via Matrigel invasion assays and CD31 staining .
Contradictions and Open Research Challenges
Q. Why do some studies report conflicting survival benefits when this compound is combined with corticosteroids in mCRPC?
- Analysis : While corticosteroids reduce inflammation-linked toxicity (e.g., edema), retrospective data suggest they may antagonize cabazitaxel’s efficacy in steroid-pretreated patients. Controlled trials comparing corticosteroid-free regimens (e.g., cabazitaxel + prednisone vs. cabazitaxel alone) are needed. Pharmacodynamic studies should assess glucocorticoid receptor (GR) signaling crosstalk with taxane pathways .
Q. How can amorphous formulations of this compound improve bioavailability without compromising stability?
- Methodological Answer : Amorphous forms (prepared via solvent evaporation) exhibit higher solubility but require stabilizers (e.g., PVP-K30) to prevent recrystallization. Characterize via DSC (Tg ~85°C) and TGA (weight loss <1% at 100°C). Accelerated stability testing (25°C/60% RH) over 6 months ensures compliance with ICH Q1A guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
